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Compound of Interest

N-(2-Chloroethyl)-N-
Compound Name:

methyldodecanamide
CAS No.: 84803-68-9
Cat. No.: B12651413

Get Quote

Part 1: Executive Summary & Chemical Identity

N-(2-Chloroethyl)-N-methyldodecanamide (CAS 84803-68-9) represents a unique class of
lipophilic amides. Structurally, it consists of a C12 fatty acid tail (lauric acid derivative) linked to
an N-methyl-N-chloroethyl moiety.

Unlike classical nitrogen mustards where the nitrogen is basic, the nitrogen here is amidic. The
lone pair delocalization into the carbonyl reduces the direct formation of reactive aziridinium
ions, rendering the molecule relatively stable under neutral conditions. However, upon
enzymatic hydrolysis (e.g., by amidases), it may release N-(2-chloroethyl)-N-methylamine, a
reactive alkylating agent.

Key Applications:
e Prodrug Design: Delivery of reactive amines to intracellular targets.

e Enzyme Probes: Substrate mimics for Fatty Acid Amide Hydrolase (FAAH) or N-
Acylethanolamine Acid Amidase (NAAA).
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 Lipid Mimetics: Investigation of membrane intercalation and non-specific binding.

Chemical Profile

Implication for In Vitro

Property Value Studies
Requires mass spectrometry
Formula C15H30CINO o
(MS) monitoring (M+H ~276).
Standard molar calculations
MW 275.86 g/mol
apply.
High Lipophilicity. High risk of
LogP ~4.95 non-specific binding to
plastics/BSA.
Requires DMSO/Ethanol
Solubility Low in water stocks; avoid agueous serial
dilutions without carrier.
o ) Stable at pH 7.4; potential
Reactivity Latent Electrophile

alkylator upon hydrolysis.

Part 2: Experimental Design Strategy
Vehicle & Handling

Due to the high LogP (4.95), this compound will precipitate in aqueous media if not handled

correctly.

e Stock Solution: Prepare 10 mM or 20 mM stocks in 100% DMSO. Store at -20°C. Avoid
freeze-thaw cycles to prevent hydrolysis.

» Assay Buffer: Use buffers containing 0.01% Triton X-100 or 0.1% Fatty Acid-Free BSA to
maintain solubility during dilution.

» Plastics: Use Low-Binding polypropylene plates. Polystyrene absorbs lipophilic amides,

leading to false negatives in inhibition assays.

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12651413?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The "Latent Toxicity" Hypothesis

The core scientific question for this compound is its mechanism of action. Does it act as a
whole molecule, or does it degrade to a toxin?

o Hypothesis: The amide bond shields the chloroethyl group. Amidase activity releases the
amine, which cyclizes to an aziridinium ion, alkylating DNA or proteins.

» Validation: We must compare toxicity in amidase-competent vs. amidase-deficient cell lines.

Part 3: Key In Vitro Protocols
Protocol A: Hydrolytic Stability & Reactivity Profiling

Objective: Determine if the compound spontaneously degrades or reacts with biological
nucleophiles.

Materials:

e Phosphate Buffer (PBS, pH 7.4).

o Glutathione (GSH) solution (10 mM).

e Rat Liver Microsomes (RLM) or Recombinant FAAH (optional).

e LC-MS/MS.

Workflow:

e Spontaneous Hydrolysis: Incubate 1 uM compound in PBS at 37°C for 0, 1, 4, and 24 hours.
o GSH Trapping (Chemical Reactivity): Incubate 10 uM compound + 5 mM GSH in PBS.

o Rationale: If the chloride is directly displaceable, a GSH-adduct will form. If the amide is
stable, no adduct will form.

e Enzymatic Hydrolysis: Incubate 1 uM compound with RLM (0.5 mg/mL protein) + NADPH.
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e Analysis: Quench with cold Acetonitrile containing Internal Standard. Centrifuge. Analyze
supernatant by LC-MS/MS.

Data Interpretation:
» Stable in PBS: Confirms compound is not a direct alkylator.
e Loss in RLM: Indicates metabolic clearance (likely amide hydrolysis or hydroxylation).

o GSH Adduct: If observed only in RLM, confirms "bioactivation” to a reactive species.

Protocol B: Cellular Cytotoxicity (Mechanism-Based)

Objective: Assess toxicity and dependence on intracellular processing.
Cell Lines:

e HepG2 (High metabolic activity).

o Hek293 (Low metabolic activity).

Steps:

» Seed cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

Prepare 2x serial dilutions of N-(2-Chloroethyl)-N-methyldodecanamide in media (Max
0.5% DMSO).

o Range: 100 uM down to 0.1 pM.

Treatment: Add compound to cells. Incubate for 48 hours.

o Note: 48h is required for latent alkylating agents to manifest DNA damage toxicity.

Readout: ATP-based cell viability assay (e.g., CellTiter-Glo).

Control: Treat parallel wells with URB597 (FAAH inhibitor) or N-acylethanolamine
(competitor) to see if toxicity is rescued by blocking hydrolysis.
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Protocol C: HPLC-MS Quantification (Methodology)

Based on SIELC Technologies approach for lipophilic amides.
e Column: Newcrom R1 (Reverse Phase, mixed-mode).

» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

» Gradient: 50% B to 100% B over 10 minutes.

e Detection: MS (ESI+) m/z 276.2 [M+H]+.

e Why this matters: Standard C18 columns may cause irreversible retention of the C12 tail.
Mixed-mode columns ensure peak symmetry.

Part 4: Visualization (Mechanism of Action)

The following diagram illustrates the hypothesized "Bioactivation" pathway, distinguishing
between the stable amide form and the reactive metabolite.
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Figure 1: Hypothesized bioactivation pathway. The parent amide is relatively inert until
hydrolyzed by intracellular amidases, releasing a reactive nitrogen mustard-like fragment.

Part 5: Data Presentation & Troubleshooting
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Expected Results Summary

Assay Expected Outcome Interpretation
. o Amide bond is chemically
Buffer Stability >95% remaining at 24h
stable at neutral pH.
- o Susceptible to plasma
Plasma Stability 50-80% remaining at 1h _
esterases/amidases.
o ] The chlorine is not a direct
GSH Reactivity Negative (Parent) ) )
alkylator in amide form.
Moderate toxicity driven by
Cytotoxicity IC50 ~10-50 uM lipid disruption or slow

hydrolysis.

Troubleshooting Guide

e Issue: High variability in IC50 values.

o Cause: Compound sticking to pipette tips or plate walls.

o Fix: Pre-wet tips with solvent-containing buffer; use glass-coated plates if possible.

 Issue: Precipitation in cell media.

o Cause: Concentration > Solubility limit (likely >50 puM).

o Fix: Check media for turbidity before adding to cells. Keep DMSO constant at 0.5%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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